N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide
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Overview
Description
N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide typically involves the formation of the oxadiazole ring followed by the introduction of the propyl and propenamide groups. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions. For example, the reaction of benzaldehyde with malonic acid in the presence of piperidine yields cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amines. Substitution reactions can lead to a wide variety of substituted oxadiazole derivatives.
Scientific Research Applications
N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide can be compared with other oxadiazole derivatives, such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms and the substituents attached to the ring. The unique structure of this compound gives it distinct properties and applications compared to other oxadiazole derivatives .
Properties
IUPAC Name |
N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-7(13)11-8(6(2)3)9-10-5-14-12-9/h4-6,8H,1H2,2-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZHXJKDJXHZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NOC=N1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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